molecular formula C9H12N2O2 B11909519 (2-(Oxetan-3-yloxy)pyridin-3-yl)methanamine

(2-(Oxetan-3-yloxy)pyridin-3-yl)methanamine

Cat. No.: B11909519
M. Wt: 180.20 g/mol
InChI Key: LBGHJFWNLGVBQB-UHFFFAOYSA-N
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Description

(2-(Oxetan-3-yloxy)pyridin-3-yl)methanamine: is a chemical compound that features a pyridine ring substituted with an oxetane moiety and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Oxetan-3-yloxy)pyridin-3-yl)methanamine typically involves the reaction of a pyridine derivative with an oxetane-containing reagent. One common method involves the nucleophilic substitution of a halogenated pyridine with an oxetane alcohol under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides or imines.

    Reduction: Reduction reactions can convert the oxetane ring to a more stable tetrahydrofuran ring, altering the compound’s properties.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products:

    Oxidation: Formation of oxides or imines.

    Reduction: Conversion to tetrahydrofuran derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules

Biology: In biological research, (2-(Oxetan-3-yloxy)pyridin-3-yl)methanamine is studied for its potential as a building block in the design of bioactive molecules. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Medicine: The compound’s structural features are explored in medicinal chemistry for the development of new therapeutic agents. Its potential to modulate biological pathways and interact with specific molecular targets is of particular interest.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of (2-(Oxetan-3-yloxy)pyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring can enhance the compound’s binding affinity and selectivity towards these targets. Additionally, the amine group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

  • (3-(Oxetan-3-yloxy)pyridin-2-yl)methanamine
  • (4-(Oxetan-3-yloxy)pyridin-2-yl)methanamine
  • (6-(Oxetan-3-yloxy)pyridin-2-yl)methanamine

Uniqueness: (2-(Oxetan-3-yloxy)pyridin-3-yl)methanamine is unique due to the specific positioning of the oxetane ring and the amine group on the pyridine ring. This unique arrangement can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

[2-(oxetan-3-yloxy)pyridin-3-yl]methanamine

InChI

InChI=1S/C9H12N2O2/c10-4-7-2-1-3-11-9(7)13-8-5-12-6-8/h1-3,8H,4-6,10H2

InChI Key

LBGHJFWNLGVBQB-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)OC2=C(C=CC=N2)CN

Origin of Product

United States

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